N-benzyl-4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide
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Description
N-benzyl-4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide is a useful research compound. Its molecular formula is C25H23FN4O4S and its molecular weight is 494.54. The purity is usually 95%.
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Biological Activity
N-benzyl-4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C24H25FN4O5, with a molecular weight of approximately 468.478 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a fluorophenyl group and a butanamide chain. Its physical properties include:
Property | Value |
---|---|
Density | 1.3 ± 0.1 g/cm³ |
Melting Point | 167-170 °C |
Boiling Point | Not Available |
This compound exhibits biological activity primarily through its interaction with various cellular pathways. It has been shown to inhibit key signaling pathways involved in tumor proliferation and survival. For instance:
- Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell division and survival in cancer cells.
- Impact on PI3K/Akt Pathway : Similar to other heterocyclic compounds used in cancer therapies, it potentially affects the PI3K/Akt signaling pathway that is crucial for cancer cell growth and metabolism.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds containing thieno[3,2-d]pyrimidine moieties. These compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity. Research indicates moderate effectiveness against both bacterial and fungal strains. For example:
- Antifungal Activity : Compounds with similar structures showed significant activity against Candida albicans, with minimal inhibitory concentrations (MICs) reported around 62.5 µg/mL.
Case Studies
A study focusing on the synthesis and biological evaluation of related compounds found that modifications in the molecular structure could enhance biological activity. For instance:
- Study Findings : A derivative with a methoxyphenyl moiety exhibited improved antifungal activity compared to its parent compound.
Properties
IUPAC Name |
N-benzyl-4-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O4S/c26-18-8-10-19(11-9-18)28-22(32)16-30-20-12-14-35-23(20)24(33)29(25(30)34)13-4-7-21(31)27-15-17-5-2-1-3-6-17/h1-3,5-6,8-12,14,23H,4,7,13,15-16H2,(H-,27,28,31,32)/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCBRLKNFIRVQZ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3C(=[N+](C2=O)CC(=O)NC4=CC=C(C=C4)F)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN4O4S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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